N-Acetyl-S-(2-phenylethyl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(2-phenylethyl)-L-cysteine is a compound that belongs to the class of N-acetylcysteine derivatives It is characterized by the presence of an acetyl group attached to the nitrogen atom of the cysteine molecule, with a phenylethyl group attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-phenylethyl)-L-cysteine typically involves the reaction of N-acetylcysteine with a phenylethyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of N-acetylcysteine attacks the electrophilic carbon of the phenylethyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-phenylethyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Various nucleophiles can be used to substitute the acetyl group, depending on the desired product.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol groups.
Substitution: Derivatives with different functional groups replacing the acetyl group.
Scientific Research Applications
N-Acetyl-S-(2-phenylethyl)-L-cysteine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in cellular protection.
Medicine: Investigated for its potential therapeutic effects, including its ability to modulate oxidative stress and inflammation.
Industry: Used in the formulation of various products, including pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2-phenylethyl)-L-cysteine involves its ability to modulate oxidative stress and inflammation. It acts as an antioxidant by scavenging free radicals and reactive oxygen species. Additionally, it may influence various molecular targets and pathways, including the regulation of glutathione levels and the modulation of signaling pathways involved in inflammation and cell survival.
Comparison with Similar Compounds
Similar Compounds
N-Acetylcysteine: A well-known antioxidant and mucolytic agent.
S-Phenyl-L-cysteine: A compound with similar structural features but lacking the acetyl group.
Uniqueness
N-Acetyl-S-(2-phenylethyl)-L-cysteine is unique due to the presence of both the acetyl and phenylethyl groups, which may confer distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
14510-11-3 |
---|---|
Molecular Formula |
C13H17NO3S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(2-phenylethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C13H17NO3S/c1-10(15)14-12(13(16)17)9-18-8-7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,14,15)(H,16,17)/t12-/m0/s1 |
InChI Key |
MLNGHQSNNCRFOE-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.